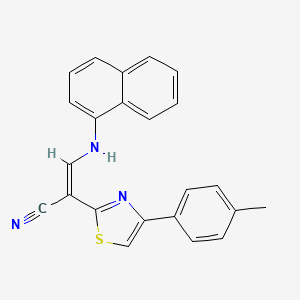

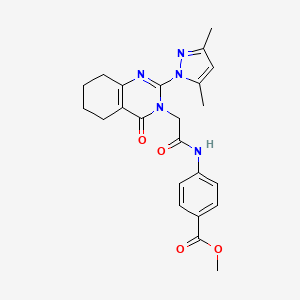

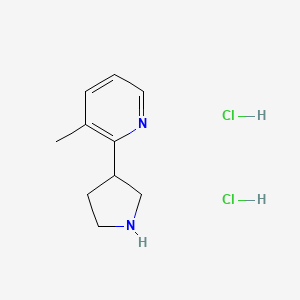

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds are of significant interest due to their diverse range of biological activities and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods. One general method involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, which provides a highly regioselective and one-pot process for accessing diverse triazoles . Another approach for synthesizing triazole derivatives is the cyclization of potassium dithiocarbazinate with hydrazine hydrate, which has been used to synthesize the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol .

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using various spectroscopic methods. Infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry are commonly employed to unequivocally confirm the structure of these compounds . The presence of substituents on the triazole ring can significantly influence the properties and reactivity of the molecule.

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions. For instance, the cyclization of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles can lead to the formation of triazolotriazines, which can further undergo deamination without rearrangement of the heterocyclic skeleton . Additionally, the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with various phenacyl bromides and benzoylacetonitriles can lead to the synthesis of triazolothiadiazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. These compounds can exhibit good detonation properties and low sensitivities, making them potential candidates for insensitive high-energy-density materials . The synthesis and characterization of these compounds involve determining their melting points, chromatographic profiles, and spectroscopic data to confirm their identities . The energetic properties of triazole derivatives are of particular interest in the field of materials science.

Aplicaciones Científicas De Investigación

Synthesis Methodology

One-Pot Synthesis

Efficient one-pot synthesis methods have been developed for compounds similar to 3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole, enhancing the ease and efficiency of production (Sujatha et al., 2018).

Novel Synthesis Routes

Innovative synthesis routes have been explored for related triazole derivatives, contributing to the development of new heterocyclic compounds (Mosselhi & Neidlein, 2009).

Antimicrobial Evaluation

Antimicrobial Potential

Some derivatives of 1,2,4-triazole, closely related to the chemical structure , have shown significant antimicrobial properties (Dawood, Farag, & Abdel‐Aziz, 2005).

Antibacterial and Antifungal Activity

Various triazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential of triazole compounds in combating microbial infections (Joshi et al., 2021).

Cytotoxicity Evaluation

Antitumor Activity

Certain novel thiazoles, thiadiazoles, and triazole derivatives have been synthesized and evaluated for cytotoxicity against cancer cell lines, demonstrating the potential of such compounds in cancer research (Gomha, Ahmed, & Abdelhamid, 2015).

Cytotoxic Activity Against Cancer Cell Lines

New derivatives have been synthesized and screened for their antitumor effects, particularly on colon carcinoma cell lines, suggesting the role of triazole compounds in cancer therapy (Abdelrehim, 2021).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(5-methyl-4-phenyl-1,2,4-triazol-3-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-7-12-13-9(11-10)14(7)8-5-3-2-4-6-8/h2-6H,10H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRVPEQUBAHPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydrazinyl-5-methyl-4-phenyl-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazol-5-yl]acetic Acid](/img/structure/B3019633.png)

![1-(1,3-Benzodioxol-5-yl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B3019640.png)

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(5-iodopyridin-2-yl)acetamide](/img/structure/B3019649.png)